6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Cyclopropyl-2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Significance
Synthesis and Crystal Structure Studies : A study detailed the synthesis and crystal structure of a novel bioactive heterocycle, demonstrating its significance for structural characterization and molecular modeling in biological studies. This insight underlines the importance of understanding the structural aspects of similar compounds for their potential biological applications (N. R. Thimmegowda et al., 2009).
Discovery of Histamine H3 Receptor Inverse Agonist : Another research highlighted the design and synthesis of cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs, leading to the identification of a potent H3R antagonist with cognitive-enhancing and wake-promoting activity. This demonstrates the therapeutic potential of such compounds in cognitive disorders (R. Hudkins et al., 2014).
Antibacterial Agent Synthesis : A synthesis study on 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives revealed their potential as potent antibacterial agents, indicating the relevance of structural modifications in enhancing biological activity (T. Miyamoto et al., 1987).
Structural Characterization and Chemical Properties
Conformational Studies : Research on conformationally constrained butyrophenones emphasized the importance of the structural analysis for antipsychotic drug development, showcasing the potential applications of similar compounds in addressing psychiatric conditions (E. Raviña et al., 2000).
Synthesis of Amide Derivatives of Quinolone : A study on the synthesis of amide derivatives of quinolone and their antimicrobial studies highlighted the relevance of such compounds in developing new antimicrobial agents, indicating a broad spectrum of potential applications for structurally similar compounds (N. Patel et al., 2007).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-18-4-3-17(16-1-2-16)20-22(18)13-15-5-9-21(10-6-15)14-19(24)7-11-25-12-8-19/h3-4,15-16,24H,1-2,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFMRKDWLUGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4(CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.